
4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 2-bromo-5-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the ortho-position of the phenyl ring undergoes nucleophilic substitution under controlled conditions. Key reactions include:
Mechanistic Insights :
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Bromine's electron-withdrawing effect activates the aromatic ring for nucleophilic attack, with regioselectivity governed by the fluorine atom's para-directing influence.
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Palladium catalysts enhance amination efficiency via oxidative addition intermediates .
Oxidation and Reduction Reactions
The sulfonamide group and aromatic amino group participate in redox transformations:
Key Findings :
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Oxidation of the sulfonamide group proceeds via a radical mechanism, forming stable sulfonic acids.
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The amino group resists full reduction due to resonance stabilization with the sulfonyl group .
Coupling Reactions
The bromine substituent enables cross-coupling reactions critical for structural diversification:
Reaction Type | Catalysts/Reagents | Applications | Yield (%) | Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂, SPhos | Biaryl sulfonamides | 78–85 | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 70 |
Optimized Conditions :
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Polar aprotic solvents (e.g., DMF) improve coupling efficiency .
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Electron-deficient aryl boronic acids enhance reaction rates .
Acid-Base Reactions
The sulfonamide group acts as a weak acid (pKa ≈ 10.2), enabling salt formation:
Base | Product | Applications | Reference |
---|---|---|---|
NaOH | Sodium sulfonamide salt | Improved aqueous solubility | |
Pyridine | Pyridinium complex | Intermediate for acylations |
Structural Impact :
Hydrolysis Reactions
Controlled hydrolysis modifies the sulfonamide moiety:
Conditions | Products | Mechanism | Reference |
---|---|---|---|
H₂O/H₂SO₄, reflux | Benzenesulfonic acid | Acid-catalyzed cleavage | |
NaOH/EtOH, 60°C | Sulfinate intermediates | Base-mediated SN2 pathway |
Kinetic Studies :
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Hydrolysis rates are pH-dependent, with faster degradation in acidic media (t₁/₂ = 2.5 h at pH 1).
Biological Activity Correlation
Reactivity directly influences pharmacological properties:
Derivative | Bioactivity (IC₅₀) | Target | Reference |
---|---|---|---|
Suzuki-coupled biaryl analog | 12 nM (CA IX inhibition) | Carbonic Anhydrase IX | |
Aminated derivative | 8.3 μM (Antibacterial) | Dihydropteroate synthase |
Structure-Activity Relationship :
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of sulfonamide derivatives, including 4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide. Research indicates that compounds with similar structures exhibit significant antiviral activity against various viruses, such as herpes simplex virus type 1 (HSV-1) and coxsackievirus B4. For instance, a study synthesized a series of benzothiazole derivatives and evaluated their efficacy against HSV-1, finding that several compounds demonstrated viral reduction rates between 70% to 90% compared to acyclovir .
Anticancer Applications
Sulfonamide compounds have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of carbonic anhydrase, which is crucial for tumor cell proliferation. In vitro studies have shown that modifications to the sulfonamide structure can enhance cytotoxicity against various cancer cell lines. For example, the introduction of specific substituents on the aromatic ring has been linked to increased potency against cancer cells .
Cardiovascular Applications
The compound's potential as an endothelin antagonist has been explored in the context of treating cardiovascular diseases. Endothelin antagonists are known for their role in managing conditions like hypertension and congestive heart failure. By inhibiting endothelin receptors, these compounds can improve vascular function and reduce blood pressure, making them valuable in cardiovascular therapy .
Neurological Disorders
Research has indicated that sulfonamide derivatives may also possess neuroprotective effects. Compounds with similar structures have shown promise in treating neurological disorders by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that allow for precise modifications to enhance biological activity. Structure-activity relationship studies are crucial for understanding how different substituents affect the compound's efficacy and safety profile. For instance, variations in halogen placement on the aromatic ring can significantly influence both antiviral and anticancer activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with different substituents, leading to variations in biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to an aromatic system, which is known for its ability to mimic para-aminobenzoic acid (PABA), a vital component for bacterial growth. This structural similarity allows sulfonamides to act as competitive inhibitors of bacterial enzymes involved in folic acid synthesis.
The biological activity of this compound largely stems from its interaction with various biological targets:
- Antimicrobial Activity : The compound inhibits bacterial growth by competing with PABA for the active site of dihydropteroate synthase, an enzyme critical in the folate synthesis pathway. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. The presence of halogen substituents (bromine and fluorine) can enhance the lipophilicity and bioactivity of the molecule, potentially increasing its effectiveness against tumor cells.
Antimicrobial Activity
A study conducted by Leblond and Hoff (1994) demonstrated that similar sulfonamide compounds significantly reduced perfusion pressure in isolated rat heart models, indicating a potential cardiovascular effect alongside antimicrobial properties. The results showed a time-dependent decrease in coronary resistance when treated with related sulfonamides, suggesting an interaction with calcium channels .
Compound | Activity | Mechanism | Reference |
---|---|---|---|
This compound | Antimicrobial | Inhibition of dihydropteroate synthase | |
4-(2-aminoethyl)-benzenesulfonamide | Cardiovascular effects | Calcium channel inhibition |
Anticancer Activity
In vitro studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, ureido-bearing benzenesulfonamides have shown promising results in inhibiting cancer cell proliferation .
Study | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Ureido-bearing benzenesulfonamides | A549 (lung cancer) | 15.2 | |
Sulfonamide derivatives | HeLa (cervical cancer) | 12.7 |
Case Studies
- Antimicrobial Efficacy : A comparative study highlighted the efficacy of various benzenesulfonamides against resistant bacterial strains. The compound demonstrated significant antibacterial activity comparable to established antibiotics .
- Anticancer Research : In a recent study evaluating the anticancer potential of sulfonamides, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
Properties
Molecular Formula |
C12H10BrFN2O2S |
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Molecular Weight |
345.19 g/mol |
IUPAC Name |
4-amino-N-(2-bromo-5-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10BrFN2O2S/c13-11-6-1-8(14)7-12(11)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |
InChI Key |
GHEJRDPFXDOBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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